Axitinib Tetrahydropyran

Beschreibung

Contextualization within Receptor Tyrosine Kinase Inhibitor Research

Axitinib (B1684631) is a potent, second-generation small-molecule inhibitor of receptor tyrosine kinases (RTKs). drugbank.comdovepress.compharmgkb.org Its primary targets are the vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are crucial mediators of angiogenesis—the formation of new blood vessels. drugbank.comdovepress.com By inhibiting these receptors, Axitinib can block tumor growth and metastasis, processes that are highly dependent on angiogenesis. drugbank.comnih.gov It is recognized for being a more selective and potent inhibitor of VEGFRs compared to many first-generation inhibitors. drugbank.commdpi.com

The field of RTK inhibitor research is a cornerstone of modern oncology drug discovery. acs.org Kinases are enzymes that regulate complex cellular processes, and their dysregulation is a common driver of cancer. acs.org Research in this area focuses on designing and synthesizing novel inhibitors that can offer improved potency, higher selectivity to reduce off-target effects, and the ability to overcome drug resistance. acs.org The synthesis of approved drugs like Axitinib and the exploration of their derivatives and intermediates are critical areas of investigation to refine manufacturing processes and discover new chemical entities with superior properties. nih.govacs.org

Rationale for Scientific Investigation of Tetrahydropyran-Containing Axitinib Analogues and Intermediates

The scientific rationale for investigating tetrahydropyran-containing compounds related to Axitinib is rooted in synthetic organic chemistry and medicinal chemistry principles. The primary focus has been on the use of the tetrahydropyran (B127337) group as a protecting group in the multi-step synthesis of Axitinib.

A key challenge in synthesizing complex heterocyclic molecules like Axitinib is to ensure that chemical reactions occur at the desired positions. The indazole core of Axitinib has a reactive N-H group that can interfere with subsequent reactions. To address this, a tetrahydropyran (THP) group can be used to "protect" the indazole nitrogen. A patented method describes the synthesis of a key Axitinib intermediate, 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole. google.com This process involves reacting 6-nitroindazole (B21905) with 3,4-dihydro-2H-pyran to attach the THP protecting group, which then allows for a selective iodination reaction at the 3-position of the indazole ring. google.com This intermediate is crucial for the subsequent steps that build the final Axitinib molecule. google.com The use of this strategy is aimed at achieving high yield and efficiency suitable for industrial-scale production. google.com

Beyond its role as a protecting group, the tetrahydropyran ring is a structural motif of significant interest in medicinal chemistry. pharmablock.com The THP moiety is considered a bioisostere of a cyclohexane (B81311) ring but with lower lipophilicity and the potential for the ring oxygen to act as a hydrogen bond acceptor. pharmablock.com In other drug discovery programs, the incorporation of a THP fragment has been shown to improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and aqueous solubility. pharmablock.com While this is a general principle, it provides a broader rationale for why researchers might explore tetrahydropyran-containing analogues of various kinase inhibitors. For instance, studies on other kinase inhibitors have examined the complex intramolecular reactions and degradation pathways of pendent diaminotetrahydropyran rings, highlighting the importance of understanding the chemical behavior of such moieties within a molecule. nih.govresearchgate.net

Table 1: Example of a Tetrahydropyran-Containing Axitinib Intermediate This table describes a key intermediate used in a patented synthesis route for Axitinib.

| Compound Name | Chemical Formula | Role in Synthesis | Reference |

| 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole | C12H12IN3O3 | Protected key intermediate for subsequent coupling reactions. | google.com |

Table 2: Kinase Inhibitory Profile of Axitinib This table provides context by showing the primary targets of the final Axitinib molecule. The concentration required to inhibit 50% of the kinase activity (IC50) indicates potency.

| Target Kinase | IC50 (nmol/L) | Function | Reference |

| VEGFR-1 | 0.1 | Angiogenesis | dovepress.com |

| VEGFR-2 | 0.2 | Angiogenesis | dovepress.com |

| VEGFR-3 | 0.1 - 0.3 | Angiogenesis, Lymphangiogenesis | dovepress.com |

| PDGFRβ | 1.6 | Cell growth, proliferation | dovepress.com |

| c-KIT | 1.7 | Cell signaling, proliferation | dovepress.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H19N3O |

|---|---|

Molekulargewicht |

305.4 g/mol |

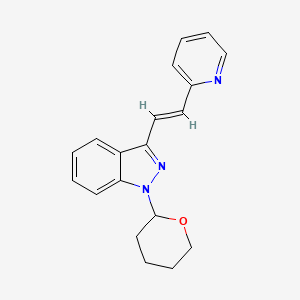

IUPAC-Name |

1-(oxan-2-yl)-3-[(E)-2-pyridin-2-ylethenyl]indazole |

InChI |

InChI=1S/C19H19N3O/c1-2-9-18-16(8-1)17(12-11-15-7-3-5-13-20-15)21-22(18)19-10-4-6-14-23-19/h1-3,5,7-9,11-13,19H,4,6,10,14H2/b12-11+ |

InChI-Schlüssel |

XSZITJAOGFGRJU-VAWYXSNFSA-N |

Isomerische SMILES |

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)/C=C/C4=CC=CC=N4 |

Kanonische SMILES |

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)C=CC4=CC=CC=N4 |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies for Tetrahydropyran Incorporating Axitinib Analogues and Intermediates

Development of Novel Synthetic Strategies for Tetrahydropyran (B127337) Integration

The creation of axitinib (B1684631) analogues containing a tetrahydropyran ring necessitates innovative synthetic approaches. These strategies are centered on efficiently constructing the target molecules, often through convergent routes and advanced catalytic methods that allow for precise structural modifications.

Research into photoswitchable axitinib derivatives has utilized a convergent synthetic route. nih.gov In this approach, an acetyl-protected indazole building block is prepared, which is a common intermediate in the industrial synthesis of axitinib itself. nih.gov This key building block is designed to be coupled with other fragments, such as metalated diazocines, in the final steps of the synthesis. nih.gov Similarly, a concise synthesis of the tetrahydropyranyl side chain of verucopeptin, an antitumor antibiotic, was achieved using a convergent strategy where key segments were coupled using Julia-Kocienski olefination. rsc.org While not axitinib, this highlights a practical approach to creating complex THP-containing building blocks that could be applied to axitinib analogue synthesis. rsc.orgfu-berlin.de The design of such syntheses relies on robust and stereoselective coupling reactions to join the pre-synthesized building blocks effectively. caltech.edu

Modern catalytic methods offer powerful tools for incorporating or modifying the tetrahydropyran ring in the synthesis of complex molecules like axitinib analogues. These approaches include metallaphotoredox and palladium-catalyzed reactions, which enable challenging bond formations under mild conditions.

The merger of photoredox catalysis with copper catalysis has provided a general and powerful platform for creating carbon-nitrogen (C-N) bonds, which are prevalent in pharmaceuticals. nih.govnih.govprinceton.edu This dual catalytic system can activate abundant and stable starting materials like carboxylic acids and alcohols to form radical intermediates that then couple with nitrogen nucleophiles. nih.govprinceton.edu

This methodology has been successfully applied to the late-stage functionalization of complex drug molecules, including axitinib. nih.gov In one application, a decarboxylative sp3 C-N coupling was achieved by combining copper catalysis and photoredox catalysis. nih.govnih.gov This allowed for the alkylation of the nitrogen atoms in axitinib using various carboxylic acids as the alkyl source. nih.gov A proposed mechanism involves the photocatalyst generating an alkyl radical from the carboxylic acid, while the copper catalyst activates the N-nucleophile. The copper(II)-amido complex then captures the alkyl radical to form a transient copper(III) intermediate, which undergoes reductive elimination to form the final C-N bond. nih.govprinceton.edu

Mechanistic studies have also highlighted the potential of Ir/Cu-catalyzed C-N coupling between tetrahydropyran-4-ylcarboxylic acid and nitrogen-containing heterocycles. researchgate.netresearchgate.net Furthermore, copper metallaphotoredox catalysis has been employed for the dehydroxylative radical N-glycosylation of heterocycles using stable 1-hydroxycarbohydrates, with axitinib being identified as a suitable substrate for such late-stage modifications. researchgate.net This demonstrates the utility of copper-based photoredox catalysis in directly installing complex cyclic ether fragments onto bioactive scaffolds.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in the synthesis of many pharmaceuticals, including axitinib. scielo.brnewdrugapprovals.orggoogle.com The Mizoroki-Heck reaction, in particular, is a key step in several reported syntheses of axitinib and its precursors. scielo.brbeilstein-journals.org

One established route to axitinib involves a Heck reaction between an indazole intermediate and 2-vinylpyridine (B74390) to form the characteristic stilbene-like vinyl linkage. scielo.brportico.org In a concise synthesis of axitinib, a mechanochemical (ball-milling) approach was used for a chemoselective Heck coupling. beilstein-journals.org This process coupled 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with 2-vinylpyridine, followed by a Migita coupling to install the thioether side chain, ultimately affording THP-protected axitinib. beilstein-journals.org The use of a palladium acetate (B1210297) catalyst with specific phosphine (B1218219) ligands is common in these transformations. scielo.br

The table below summarizes representative conditions for the Heck reaction in the synthesis of THP-protected axitinib intermediates.

Table 1: Representative Conditions for Palladium-Catalyzed Heck Reaction

| Indazole Substrate | Olefin | Catalyst System | Base | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 3,6-dibromo-1-(THP)-1H-indazole | 2-vinylpyridine | Pd(OAc)₂, PPh₃, TBAB, NaBr | TEA | Ball-milling | (E)-6-bromo-3-(2-(pyridin-2-yl)vinyl)-1-(THP)-1H-indazole | beilstein-journals.org |

| 3-Iodo-6-nitro-1-(THP)-1H-indazole | 2-vinylpyridine | Pd(OAc)₂ | Not specified | Not specified | (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(THP)-1H-indazole | google.comchemicalbook.com |

| 6-iodo-3-((2-(methylcarbamoyl)phenyl)thio)-1H-indazole | 2-vinylpyridine | Pd(OAc)₂, XantPhos | Not specified | In situ acylation | Axitinib | scielo.br |

Catalytic Approaches for Tetrahydropyran Ring Formation or Functionalization

Synthesis of Axitinib Intermediates Utilizing Tetrahydropyran Protecting Groups

The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols, thiols, and amines in multi-step organic synthesis. nih.govtotal-synthesis.com Its function is to mask a reactive functional group, preventing it from interfering with subsequent chemical transformations. total-synthesis.com In the synthesis of axitinib, the THP group is frequently employed to protect the N-H of the indazole ring.

The protection of the indazole nitrogen is a critical step in many synthetic routes to axitinib, as the free N-H can interfere with certain reactions, particularly palladium-catalyzed couplings. scielo.br The THP group serves as an effective protecting group for this purpose.

The key intermediate, 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, is prepared by reacting 6-nitroindazole (B21905) with 3,4-dihydro-2H-pyran (DHP). google.com This reaction is typically catalyzed by an acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS). tandfonline.com The THP group enhances the solubility of the indazole intermediate in organic solvents and stabilizes the core structure for further modifications, such as iodination at the 3-position.

The resulting THP-protected indazole can then undergo a sequence of reactions, including a Heck coupling, reduction of the nitro group, and installation of the thioether side chain. google.combeilstein-journals.org The final step in these synthetic sequences is the removal of the THP protecting group under acidic conditions to yield the final axitinib molecule. beilstein-journals.orgportico.org Common reagents for this deprotection step include p-toluenesulfonic acid (p-TsOH) in an alcohol solvent like methanol (B129727) or trifluoroacetic acid (TFA). portico.orgnih.gov

Table 2: Synthesis and Deprotection of THP-Protected Indazole Intermediates

| Reaction | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Protection | 6-Nitroindazole | 3,4-Dihydro-2H-pyran, PPTS, Microwave | 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | tandfonline.com |

| Protection | Methyl 1H-indazole-6-carboxylate | DHP, PPTS, Microwave | Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate | tandfonline.com |

| Iodination | 6-Nitro-1-(THP)-1H-indazole | N-Iodosuccinimide (NIS) | 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |

| Deprotection | THP-Axitinib | p-Toluenesulfonic acid (p-TsOH), Methanol | Axitinib | beilstein-journals.orgportico.org |

Optimization of Protecting Group Chemistry and Removal

In the multi-step synthesis of Axitinib, transient protection of the reactive N-H group on the indazole ring is crucial to prevent unwanted side reactions and direct transformations to the desired positions, such as the 3- and 6-positions. The tetrahydropyranyl (THP) group is a commonly employed acid-labile protecting group for this purpose. google.comnih.gov The selection of THP is predicated on its ease of introduction, general stability under various non-acidic reaction conditions, and facile removal during the final stages of the synthesis. nih.govorganic-chemistry.org

The introduction of the THP protecting group typically involves the reaction of a suitable indazole intermediate, such as 6-nitroindazole, with 3,4-dihydro-2H-pyran. google.comgoogle.com This reaction proceeds under acidic catalysis to form the N-protected intermediate, for instance, 3-iodo-6-nitro-1-(tertrahydro-2H-pyran-2-yl)-1H-indazole. google.com While specific catalysts for this step in Axitinib synthesis can include sulfonic acids, the broader literature on THP protection suggests a range of acidic catalysts like p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or various Lewis acids. nih.govorganic-chemistry.org

The removal, or deprotection, of the THP group is a critical step to yield the final Axitinib molecule. This is typically achieved under acidic conditions, which cleave the acetal (B89532) linkage. google.comnih.gov A widely reported method involves treating the THP-protected precursor with p-toluenesulfonic acid monohydrate in methanol. allfordrugs.com The reaction is often heated to reflux (approx. 65 °C) to ensure complete removal of the protecting group. allfordrugs.com Alternative acidic reagents for deprotection cited in the patent literature include other organic sulfonic acids like camphorsulfonic acid and methanesulfonic acid, as well as trifluoroacetic acid and certain Lewis acids. google.com

The table below summarizes the conditions for the application and cleavage of the THP protecting group in the context of Axitinib synthesis.

Table 1: Protecting Group Chemistry for Tetrahydropyran in Axitinib Synthesis

| Step | Reagent(s) | Solvent(s) | Conditions | Intermediate/Product | Reference(s) |

|---|---|---|---|---|---|

| Protection | 3,4-Dihydro-2H-pyran, Acid Catalyst | Dichloromethane (CH₂Cl₂) | Room Temperature | N-THP Protected Indazole | google.comnih.gov |

| Deprotection | p-Toluenesulfonic Acid (p-TsOH) Monohydrate | Methanol (MeOH) | Reflux (65 °C) | Axitinib | allfordrugs.com |

| Deprotection | Sulfonic Acids, Trifluoroacetic Acid, or Lewis Acids | N/A | N/A | Axitinib | google.com |

Reaction Mechanism Studies in Tetrahydropyran-Related Syntheses

The reaction mechanisms for the introduction and removal of the THP protecting group are well-established in organic chemistry and are directly applicable to the synthesis of Axitinib intermediates. google.comorganic-chemistry.org

Mechanism of Protection: The formation of the N-THP protected indazole is an acid-catalyzed addition reaction. The mechanism proceeds as follows:

The acid catalyst protonates the double bond of 3,4-dihydro-2H-pyran.

This protonation generates a resonance-stabilized secondary oxocarbenium ion intermediate.

The nucleophilic nitrogen atom of the indazole ring attacks the electrophilic carbon of the oxocarbenium ion.

A final deprotonation step, typically by the conjugate base of the acid catalyst or another weak base, yields the neutral N-THP protected indazole product and regenerates the acid catalyst.

Mechanism of Deprotection: The removal of the THP group is essentially the reverse (hydrolysis) of the protection mechanism, also requiring an acid catalyst. organic-chemistry.org

The ether oxygen of the THP group is protonated by the acid (e.g., p-toluenesulfonic acid). allfordrugs.com

The protonated ether becomes a good leaving group. The C-O bond cleaves, and the indazole moiety is eliminated, regenerating the free N-H group. Simultaneously, the resonance-stabilized oxocarbenium ion is reformed.

The oxocarbenium ion is subsequently neutralized by reaction with a nucleophile present in the medium, such as methanol or water, to form a stable, non-reactive byproduct.

Following the protection of the indazole, subsequent steps such as Heck coupling reactions can be performed. google.com The THP group remains stable during these palladium-catalyzed cross-coupling reactions, demonstrating its utility in the synthetic sequence. google.comgoogle.com

Process Optimization for Yield and Purity in Tetrahydropyran-Related Syntheses

Optimizing the synthetic process for Axitinib analogues involving THP intermediates is focused on maximizing the chemical yield and achieving high product purity, often exceeding 99.5%, to meet pharmaceutical standards. google.comgoogle.com This involves careful selection of reagents, solvents, and reaction conditions for each step, including the protection and deprotection stages.

In the deprotection step, the choice of acid and solvent is critical. One optimized process describes suspending the THP-protected intermediate in methanol and adding p-toluenesulfonic acid monohydrate, followed by heating to reflux for several hours while monitoring the reaction's completion by HPLC. allfordrugs.com This controlled process resulted in a high isolated yield of 96% for the crude Axitinib product. allfordrugs.com

Purification of the final compound is a key aspect of process optimization. Impurities can arise from incomplete reactions or side-product formation during the synthetic sequence. google.com For instance, after the THP group is removed, the crude Axitinib is often subjected to further purification to remove any process-related impurities. google.com A common method involves recrystallization from a solvent system like dimethyl sulfoxide (B87167) (DMSO) and methanol. google.com In one example, crude Axitinib was dissolved in DMSO, heated, and then precipitated by the slow addition of methanol, yielding a final product with 99.91% purity by HPLC. google.com

The table below provides examples of process optimization parameters aimed at improving yield and purity.

Table 2: Process Optimization Data for Tetrahydropyran-Related Axitinib Synthesis

| Step | Reaction | Conditions | Yield | Purity (by HPLC) | Reference(s) |

|---|---|---|---|---|---|

| Deprotection | N-1 THP protected Axitinib precursor treated with p-TsOH | Methanol, 65 °C, 4 hours | 96% | Not specified | allfordrugs.com |

| Purification | Recrystallization of Axitinib | Dissolve in DMSO at 70-80°C, precipitate with Methanol | 85% (for this step) | 99.91% | google.com |

This rigorous control over reaction conditions and purification protocols ensures the production of high-purity Axitinib suitable for its intended application. google.com

Iii. Structural Elucidation and Solid State Research of Axitinib Tetrahydropyran Analogues

Advanced Spectroscopic Characterization

Spectroscopic techniques are pivotal in confirming the chemical identity and probing the molecular structure of axitinib (B1684631) analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of axitinib and its derivatives. nih.gov Both liquid-state and solid-state NMR have been utilized to characterize different crystalline forms of axitinib. google.comgoogle.com For instance, the non-solvated crystalline Form-SAB-I of axitinib has been characterized by its unique chemical shifts in liquid-state ¹³C NMR. google.com

Table 1: Characteristic ¹³C NMR Chemical Shifts for Axitinib Crystalline Form-SAB-I

| Carbon Atom Environment | Chemical Shift (ppm) |

|---|---|

| Aliphatic | 26.1 ± 0.2 |

| Aromatic/Olefinic | 114.7 ± 0.2 |

Data sourced from patent literature describing novel polymorphic forms. google.com

Solid-state ¹³C NMR is also employed to distinguish between different polymorphic forms, providing insights into the molecular conformation and packing within the crystal lattice. google.comgoogle.com The structural characterization of newly synthesized axitinib derivatives is routinely confirmed using NMR, alongside other spectroscopic methods. nih.gov

Infrared (IR) spectroscopy is used to identify functional groups and investigate intermolecular interactions, such as hydrogen bonding, in the solid state. The formation of different solvates of axitinib results in noticeable shifts in the positions of characteristic absorption bands. nih.gov For example, the C-H stretching vibrations of solvent molecules are observed between 2960–2970 cm⁻¹ in acetonitrile (B52724), DMF, and acetic acid solvates. nih.gov Furthermore, the C=O stretching vibration of the solvent molecule is identifiable at 1675 cm⁻¹ for the DMF solvate and 1705 cm⁻¹ for the acetic acid solvate. nih.gov

Table 2: Selected FT-IR Characteristic Peaks for Axitinib Solvates

| Solvate | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| Acetonitrile Solvate | C-H stretch (solvent) | 2960–2970 |

| DMF Solvate | C-H stretch (solvent) | 2960–2970 |

| C=O stretch (solvent) | 1675 | |

| Acetic Acid Solvate | C-H stretch (solvent) | 2960–2970 |

| C=O stretch (solvent) | 1705 |

These shifts help confirm the incorporation of solvent molecules into the crystal structure. nih.gov

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and fragmentation pattern of axitinib and its analogues. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common method for analysis. nih.gov In positive ion electrospray ionization (ESI) mode, axitinib typically shows a protonated parent ion [M+H]⁺. nih.govresearchgate.net Multiple reaction monitoring (MRM) is used for quantification, tracking specific transitions from the parent ion to daughter ions. nih.gov

Table 3: Mass Spectrometry Parameters for Axitinib Analysis

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Parent Ion (m/z) | 387 |

| Daughter Ion (m/z) | 355.96 |

| Monitored Transition | m/z 387 → 355.96 |

| Collision Energy (CE) | 20 V |

These parameters are used for the specific and sensitive detection of axitinib. nih.gov

High-resolution mass spectrometry (HR-MS) is also employed to confirm the elemental composition of newly synthesized axitinib derivatives. nih.gov

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction techniques are indispensable for the solid-state characterization of axitinib analogues, providing definitive information on their crystalline nature.

Single crystal X-ray diffraction (SCXRD) provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of a molecule in its crystalline state. This technique has been applied to study the chemical nature of new multi-component forms of axitinib, helping to distinguish between co-crystals and salts. researchgate.net The analysis involves mounting a suitable single crystal on a diffractometer and collecting diffraction data, which is then used to solve and refine the crystal structure. nih.govmdpi.com This method is considered the gold standard for unambiguous structure determination.

Powder X-ray diffraction (PXRD) is the primary technique for identifying and distinguishing between different crystalline phases (polymorphs) and solvates of a compound. nih.gov Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific phase. google.comnih.gov For example, the transformation of an axitinib-acetonitrile solvate into a new crystalline form, designated Form Z, was identified by the appearance of distinct new peaks in its PXRD pattern at 2θ values of 19.45°, 23.00°, and 25.29°. nih.gov Patents for novel axitinib polymorphs extensively use PXRD peak positions to define and claim new crystalline forms. google.comgoogle.com

Table 4: Characteristic PXRD Peaks (2θ) for Different Crystalline Forms of Axitinib

| Form-SAB-I google.com | Form-SAB-II (Monohydrate) google.com | Form-SAB-III google.com | Form Z nih.gov |

|---|---|---|---|

| 8.3 | 7.1 | 7.7 | 19.45 |

| 9.3 | 9.7 | 8.2 | 23.00 |

| 13.7 | 14.1 | 10.1 | 25.29 |

| 15.6 | 16.0 | 15.3 | - |

| 16.1 | 16.9 | 18.3 | - |

| 18.6 | 18.2 | 20.2 | - |

| 23.1 | 21.3 | 21.4 | - |

| 26.0 | 23.7 | 24.6 | - |

All values are in degrees 2θ ± 0.2°. Each column represents a unique crystalline fingerprint.

Conformational Analysis of Tetrahydropyran (B127337) Moieties

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, predominantly adopts a chair conformation, which is analogous to the cyclohexane (B81311) ring. ic.ac.uk This conformation minimizes torsional and steric strain, making it the most stable arrangement. ic.ac.uk In this chair form, substituents can occupy either axial or equatorial positions. The energy barrier for the ring to flip between its two chair conformations is approximately 10 kcal/mol, similar to that of cyclohexane. ic.ac.uk

However, the presence of the oxygen atom and its lone pairs of electrons introduces unique stereoelectronic effects, such as the anomeric effect, which can influence conformational preferences. ic.ac.uk The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring oxygen) to favor the axial position, despite potential steric hindrance. This is due to a stabilizing overlap between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the axial substituent's bond. ic.ac.uk

Computational studies, often employing Density Functional Theory (DFT), are crucial for a detailed understanding of these conformations. canada.ca Such methods allow for the calculation of the potential energy surfaces and the identification of stable conformers, including the chair, boat, and skew-boat forms. researchgate.net For tetrahydropyran, the chair conformers are the global minima, with the skew-boat being a stable secondary minimum. canada.ca The energy barriers between these conformations can be calculated to understand the dynamics of ring inversion. canada.ca

Table 1: Conformational Energy Data for Tetrahydropyran

| Conformation | Relative Energy (kJ/mol) | Energy Barrier for Interconversion (kJ/mol) |

|---|---|---|

| Chair (4C1, 1C4) | 0 (Global Minimum) | ~41.4 (Chair to Skew-Boat) |

| Skew-Boat (e.g., 2SO) | ~16-18 | |

| Boat | Higher than Skew-Boat (Transition State) | < 4.18 (Between Skew-Boat conformers) |

Note: The values presented are approximate and can vary based on the computational method and substituents on the ring.

The stereochemistry of tetrahydropyran-containing molecules is of paramount importance in medicinal chemistry, as the three-dimensional arrangement of atoms significantly influences a compound's biological activity. taylorfrancis.com The specific orientation of substituents on the tetrahydropyran ring can dictate how a molecule interacts with its biological target, such as an enzyme or receptor. taylorfrancis.comnih.gov

For instance, the potency of HIV protease inhibitors containing a tetrahydropyran moiety has been shown to be highly dependent on the stereochemistry of the ring. nih.gov In one study, the (R) stereoisomer of a particular compound demonstrated a sixfold increase in antiviral activity compared to its (S) counterpart. nih.gov This highlights how a subtle change in the spatial arrangement of a functional group can lead to a dramatic difference in biological effect.

The synthesis of tetrahydropyran-bearing compounds with specific stereochemistry is a key focus in organic synthesis. researchgate.net The development of stereoselective synthetic methods allows for the preparation of enantiomerically pure compounds, which is crucial for developing safe and effective pharmaceuticals. semanticscholar.org The Food and Drug Administration (FDA) encourages the development of single-enantiomer drugs, as different enantiomers can have different pharmacological, toxicological, and metabolic profiles. taylorfrancis.com

Polymorphism and Solvate Research of Tetrahydropyran-Containing Compounds

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. symbiosisonlinepublishing.com These different forms, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, stability, and dissolution rate. jocpr.comresearchgate.net It is estimated that over 50% of active pharmaceutical ingredients (APIs) can exist in more than one polymorphic form. symbiosisonlinepublishing.com

The discovery and characterization of polymorphs are critical in pharmaceutical development to ensure the consistent performance and quality of a drug product. jocpr.com The most thermodynamically stable polymorph is typically chosen for development to avoid unwanted transformations during manufacturing or storage. symbiosisonlinepublishing.com In some cases, a metastable form with more desirable properties (e.g., higher solubility) may be selected, but its potential to convert to a more stable form must be carefully evaluated. jocpr.com

Various analytical techniques are employed to identify and characterize polymorphs: ajptonline.com

X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form based on the diffraction pattern of X-rays. researchgate.net

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal events like melting and solid-solid transitions, which differ between polymorphs. ajptonline.com

Thermogravimetric Analysis (TGA): Determines changes in weight in relation to a change in temperature, useful for identifying solvates and hydrates. researchgate.net

Raman Spectroscopy: A non-destructive technique that provides information about chemical structure, phase, and polymorphism. ajptonline.com

For tetrahydropyran-containing compounds, studies have shown that subtle changes in molecular conformation, such as a ring flip, can be sufficient to produce distinct polymorphic forms. mdpi.com Even small differences in torsion angles can lead to different crystal packing and, consequently, different polymorphs. mdpi.com

Table 2: Common Techniques for Polymorph Characterization

| Technique | Information Provided | Application in Polymorphism |

|---|---|---|

| X-Ray Powder Diffraction (XRPD) | Crystal lattice structure | Identification and differentiation of polymorphs |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting, phase changes) | Determining melting points and transition temperatures |

| Thermogravimetric Analysis (TGA) | Weight loss upon heating | Characterizing solvates and hydrates |

| Spectroscopy (Raman, IR) | Molecular vibrations | Distinguishing polymorphs based on different intermolecular interactions |

Solvates are crystalline forms of a compound that have solvent molecules incorporated into the crystal lattice. mdpi.com When the solvent is water, the solvate is referred to as a hydrate. The formation of solvates can significantly impact the physicochemical properties of a pharmaceutical solid. The inclusion of solvent molecules can be driven by the need to satisfy hydrogen bonding potentials or to achieve more efficient crystal packing by filling void spaces. chemrxiv.org

The process of removing the solvent from a solvate is known as desolvation, and the study of these pathways is important for understanding the stability of the solvated form and the potential to form different anhydrous polymorphs. nih.gov Desolvation can be induced by heat, vacuum, or changes in humidity. nih.gov The pathway of desolvation can be complex, sometimes leading to an amorphous phase or a new polymorphic form that may not be accessible through direct crystallization from solution. mdpi.com

For example, the desolvation of different solvates of the same compound can lead to different polymorphic forms, highlighting the role of the solvate as a precursor. uea.ac.uk The structural changes during desolvation can be monitored using techniques like time-resolved synchrotron powder X-ray diffraction and thermogravimetry to understand the molecular-level mechanisms. nih.gov

Crystal Structure Prediction (CSP) is a computational approach that aims to predict the stable crystal structures of a molecule based solely on its chemical diagram. rsc.orgwikipedia.org This field has seen significant advancements and is becoming an increasingly valuable tool in solid-state chemistry and pharmaceutical development. nih.gov CSP methods are used to systematically search for and rank possible crystal packings based on their thermodynamic stability, typically by calculating the lattice energy. rsc.orgresearchgate.net

The primary challenge in CSP lies in the vast search space of possible crystal arrangements and the small energy differences that often exist between different polymorphs. nih.gov A typical CSP workflow involves:

Generating a large number of plausible crystal structures through systematic or random searching algorithms.

Using force fields to rapidly estimate the energies of these structures and identify a set of low-energy candidates.

Performing more accurate quantum mechanical calculations, such as dispersion-corrected DFT, to refine the lattice energies and rank the stability of the most promising structures. wikipedia.org

CSP can be a powerful tool for identifying potential polymorphs that may not have been discovered experimentally, thus aiding in a more thorough solid-form screening process. rsc.org For flexible molecules, such as those containing a tetrahydropyran ring, the conformational flexibility of the molecule must be considered during the CSP process, which adds to the complexity of the calculations. nih.gov

Iv. Computational Chemistry and Molecular Modeling of Axitinib Tetrahydropyran Structures

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly valuable for studying pharmaceutical molecules due to its balance of accuracy and computational cost. DFT calculations have been employed to determine various quantum chemical parameters for drug molecules, including chemical potential, hardness, softness, and electrophilicity, which indicate the chemical reactivity and stability of the compound in a biological environment. For instance, DFT has been used to study the adsorption mechanisms of drugs onto nanocarriers, providing data on the strength and nature of these interactions. Such studies often utilize basis sets like B3LYP/6-311+G to ensure reliable and accurate calculations of the molecule's properties.

Table 1: Key Quantum Chemical Parameters Calculated using DFT

| Parameter | Description |

| Chemical Potential (μ) | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | Represents the resistance to change in electron distribution. |

| Global Softness (S) | The reciprocal of chemical hardness, indicating reactivity. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |

This table is representative of parameters typically calculated in DFT studies of drug molecules.

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for analyzing the nature of chemical bonding in molecules. aps.org It provides a measure of the probability of finding an electron in a certain region of space, thereby visualizing electron pairs, covalent bonds, and lone pairs. chemrxiv.org The ELF value ranges from 0 to 1, where values close to 1 indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs, while values around 0.5 suggest a more delocalized, metallic-like bonding. aps.org Analysis of the ELF can reveal how electrons are distributed within a molecule, offering insights into its bonding patterns and reactivity. chemrxiv.org This methodology is valuable for understanding the stability and interaction potential of different functional groups within a complex molecule like Axitinib (B1684631). diva-portal.org

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between atoms, MD provides a dynamic view of a molecule's behavior, allowing for the exploration of its conformational landscape. nih.govnih.gov For a flexible molecule, MD simulations can identify the most stable conformations and the transitions between them. These simulations are crucial for understanding how a ligand might adapt its shape to fit into the binding site of a protein. nih.gov The stability of a protein-ligand complex can be assessed by running MD simulations, which reveal how the interactions evolve over a period, typically in the nanosecond range. nih.gov

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.netmdpi.com It is extensively used in drug design to predict how a ligand, such as Axitinib, interacts with its protein target. nih.gov

Molecular docking studies provide detailed insights into the specific interactions between a ligand and its target receptor. mdpi.com For Axitinib, docking into the active site of its target kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), reveals key binding interactions. nih.gov These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies have shown that Axitinib forms crucial hydrogen bonds with specific amino acid residues like Asp1046 and Glu885 within the VEGFR2 binding pocket. nih.gov Identifying these key interactions is fundamental for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov

Table 2: Representative Ligand-Target Interactions for Axitinib from Docking Studies

| Interaction Type | Key Amino Acid Residues (VEGFR2) |

| Hydrogen Bonds | Asp1046, Glu885, Cys919 |

| Hydrophobic Interactions | Residues in the kinase hinge region |

This table summarizes typical interactions identified in molecular docking studies of Axitinib with its target kinase. nih.gov

A primary goal of molecular docking is to predict the binding affinity and the most stable binding mode of a ligand. nih.gov The binding affinity is often expressed as a docking score, with more negative values indicating stronger binding. nih.gov Docking algorithms explore various possible conformations and orientations of the ligand within the receptor's active site and calculate the corresponding binding energy for each pose. The pose with the lowest energy is considered the most likely binding mode. Validation of docking protocols is typically performed by redocking the native ligand into the crystal structure of the protein and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure, generally under 2.0 Å. nih.gov

Virtual Screening and Lead Optimization Strategies for Tetrahydropyran (B127337) Scaffolds

The discovery and development of novel kinase inhibitors, such as those related to the Axitinib pharmacophore, increasingly rely on computational strategies to accelerate the identification of promising lead compounds and refine their properties. Virtual screening and lead optimization are two pivotal stages in this process. For scaffolds incorporating a tetrahydropyran (THP) ring, these computational techniques offer a powerful approach to explore chemical space, predict binding affinities, and guide synthetic efforts toward compounds with enhanced potency and selectivity. The THP moiety is a versatile scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including improved solubility and metabolic stability, and its ability to serve as a three-dimensional scaffold for orienting functional groups into the binding pockets of kinase targets like Vascular Endothelial Growth Factor Receptor (VEGFR).

Virtual screening campaigns for novel tetrahydropyran-containing kinase inhibitors typically begin with the construction of large, diverse chemical libraries. These libraries can be screened using a variety of computational methods, often in a hierarchical or stepwise manner to manage the computational cost. nih.govresearchgate.net A common initial step involves ligand-based methods, such as similarity searching or pharmacophore modeling, where the known binding mode of a reference inhibitor (like Axitinib) is used to create a 3D model of essential chemical features required for biological activity. researchgate.net This pharmacophore model, consisting of features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, is then used to rapidly filter large databases for molecules that match the required spatial arrangement. nih.govresearchgate.net

Following this initial filtering, structure-based virtual screening (SBVS) is employed for more rigorous evaluation. nih.gov This technique uses the three-dimensional crystal structure of the target kinase (e.g., VEGFR-2) to dock potential inhibitors into the ATP-binding site. nih.govrsc.org Molecular docking algorithms predict the binding conformation and estimate the binding affinity (docking score) of each compound. mdpi.com Hits from this stage are compounds that not only fit the pharmacophore but also exhibit favorable predicted interactions with key amino acid residues in the active site. mdpi.com

The table below illustrates a typical virtual screening workflow for identifying potential tetrahydropyran-based VEGFR-2 inhibitors.

| Compound ID | Scaffold Type | Pharmacophore Fit Score (out of 1) | Docking Score (kcal/mol) | Predicted ADMET Risk | Decision |

|---|---|---|---|---|---|

| THP-001 | Tetrahydropyran-Pyridine | 0.92 | -9.8 | Low | Advance to Hit List |

| THP-002 | Tetrahydropyran-Indazole | 0.85 | -9.5 | Low | Advance to Hit List |

| THP-003 | Tetrahydropyran-Quinazoline | 0.78 | -8.2 | Moderate | Deprioritize |

| THP-004 | Tetrahydropyran-Pyrimidine | 0.95 | -10.1 | Low | Advance to Hit List |

| THP-005 | Tetrahydropyran-Benzamide | 0.65 | -7.5 | High | Eliminate |

Computational chemistry is integral to this cycle. Structure-activity relationship (SAR) studies are conducted to understand how specific structural modifications to the THP lead compound affect its biological activity. mdpi.com For instance, molecular docking can be used to rationalize why adding a specific substituent at a particular position on the THP ring increases binding affinity. It may reveal the formation of a new hydrogen bond or a favorable hydrophobic interaction within the kinase's active site. researchgate.net More advanced techniques like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of key interactions over time. mdpi.com

The following table demonstrates a hypothetical lead optimization effort for a tetrahydropyran-based inhibitor, showing how systematic modifications can be guided by computational predictions and confirmed by in vitro testing.

| Compound | Modification from Lead THP-004 | Predicted Binding Energy (kcal/mol) | Experimental IC₅₀ (nM) | Kinase Selectivity Profile |

|---|---|---|---|---|

| THP-004 (Lead) | - | -10.1 | 150 | Moderate |

| THP-004a | Addition of methyl group | -10.5 | 85 | Moderate |

| THP-004b | Addition of hydroxyl group | -11.2 | 30 | Improved |

| THP-004c | Replacement of Pyrimidine with Quinoline | -9.7 | 250 | Poor |

| THP-004d | Addition of fluoro-benzyl group | -11.8 | 5 | High |

Strategies to enhance specificity are crucial in kinase inhibitor design to minimize off-target effects. nih.gov Computational approaches can aid in achieving this by comparing the active sites of the target kinase (e.g., VEGFR-2) with those of closely related kinases. By identifying subtle differences, such as the nature of the "gatekeeper" residue, medicinal chemists can design modifications to the tetrahydropyran scaffold that exploit these unique features, thereby favoring binding to the intended target. nih.govnih.gov This rational design process, driven by computational modeling, is essential for optimizing tetrahydropyran-based scaffolds into viable clinical candidates. nih.gov

V. Structure Activity Relationship Sar and Chemical Biology of Tetrahydropyran Modified Axitinib Analogues

Elucidation of Molecular Determinants for Receptor Tyrosine Kinase Inhibition

VEGFR Kinase Family Interactions

Axitinib (B1684631) is a highly potent inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3. dovepress.comfrontiersin.org Its high affinity for these receptors is a key factor in its clinical effectiveness. dovepress.com The inhibitory concentrations (IC₅₀) of axitinib for the VEGFR family are in the sub-nanomolar range, making it a more potent inhibitor than many other tyrosine kinase inhibitors. dovepress.com

The interaction of axitinib with VEGFRs has been studied extensively. It binds to the kinase domain, preventing the phosphorylation of the receptor and thereby blocking the signaling cascade. patsnap.com This selective inhibition of VEGFRs is a major advantage, as it reduces off-target effects. mdpi.comnih.gov

Studies have shown that axitinib's interactions with the VEGFR kinase domain are highly specific. While it potently inhibits all three VEGFRs, it has much weaker activity against other related kinases like platelet-derived growth factor receptor (PDGFR) and c-Kit. dovepress.com

| Kinase Target | IC₅₀ (nmol/L) |

| VEGFR-1 | 0.1 |

| VEGFR-2 | 0.2 |

| VEGFR-3 | 0.1-0.3 |

| PDGFRβ | 1.6 |

| c-Kit | 1.7 |

| PDGFRα | 5.0 |

| Data sourced from multiple studies, individual values may vary. aacrjournals.orgdovepress.com |

Influence of Tetrahydropyran (B127337) Moiety on Kinase Selectivity

While the core structure of axitinib is responsible for its primary binding to VEGFRs, modifications to the molecule, including the transient use of a tetrahydropyran (THP) moiety during synthesis, can influence its properties. The THP group is typically used as a protecting group for the indazole nitrogen in the synthesis of axitinib and its analogues. google.com

In the broader context of drug design, the addition of cyclic ether moieties like THP can be used to modulate the physicochemical properties of a molecule, such as solubility and lipophilicity. These properties, in turn, can influence the drug's pharmacokinetic profile and its selectivity for different kinase targets. While specific studies on the direct influence of a permanently attached THP group on axitinib's kinase selectivity are not widely available, the principles of medicinal chemistry suggest that such a modification could alter the binding affinity and selectivity by affecting how the molecule fits into the kinase binding pocket and interacts with surrounding amino acid residues.

Investigation of Photopharmacological Applications in Axitinib Derivatives

Photopharmacology is an emerging field that uses light to control the activity of drugs with high spatial and temporal precision. colab.ws Axitinib has been a subject of interest in this area due to its inherent photosensitive stilbene-like moiety, which allows for E/Z isomerization when exposed to light. colab.ws

The two isomers, (E)-axitinib and (Z)-axitinib, exhibit a significant difference in biological activity. The (Z)-isomer is 43 times less active than the (E)-isomer in a VEGFR2 kinase assay. colab.ws This property allows for the drug's inhibitory effect to be switched "on" and "off." By irradiating the less active (Z)-isomer with UV light, it can be converted to the highly active (E)-isomer, thus restoring its biological function. colab.ws

However, the reverse process of switching from the active (E)-form to the inactive (Z)-form in an aqueous solution is problematic due to a competing irreversible [2+2]-photocycloaddition, which results in a biologically inactive dimer. colab.ws To overcome this limitation, researchers have developed novel axitinib derivatives by incorporating other photoswitchable elements like azobenzenes and diazocines. mdpi.comnih.govdntb.gov.ua

These "photostatins" or "photokinibs" can be reversibly switched between an active and inactive state using different wavelengths of light. For example, a diazocine-functionalized derivative of axitinib was developed that is inactive in its stable Z-form but becomes a potent VEGFR-2 inhibitor upon irradiation with blue light. mdpi.comuni-kiel.de This approach offers a significant advantage for controlling drug activity in research and potentially in therapeutic applications.

| Axitinib Derivative | Isomeric State | Biological Activity |

| Axitinib | E-isomer | Active |

| Axitinib | Z-isomer | 43x less active than E-isomer |

| Diazocine-Axitinib | Z-isomer (stable) | Inactive (IC₅₀ >> 10000 nM) |

| Diazocine-Axitinib | E-isomer (light-induced) | Active (IC₅₀ = 214 nM) |

| Data from in vitro VEGFR-2 kinase assays. mdpi.comcolab.ws |

Chemical Biology Approaches to Dissecting Cellular Mechanisms

Chemical biology utilizes small molecules like axitinib as tools to probe and understand complex biological processes within cells. Axitinib and its derivatives have been instrumental in dissecting the cellular signaling pathways regulated by receptor tyrosine kinases. frontiersin.org

Modulation of Cellular Signaling Pathways

Axitinib's primary mechanism of action is the inhibition of VEGFRs, which disrupts angiogenesis and tumor growth. drugbank.comaacrjournals.org By blocking VEGFR signaling, axitinib has been shown to inhibit the phosphorylation of VEGFR-2 and downstream signaling molecules like Akt and extracellular signal-regulated kinase (ERK). aacrjournals.org This leads to a reduction in endothelial cell survival, migration, and tube formation. aacrjournals.org

Beyond its effects on angiogenesis, axitinib has been found to modulate other important cellular pathways. In some cancer cells, axitinib has been shown to inhibit Wnt/β-catenin signaling, a pathway often dysregulated in cancer. pnas.org This effect was independent of its VEGFR inhibitory activity and led to the degradation of nuclear β-catenin. pnas.org

Furthermore, studies have explored the effects of axitinib on cell cycle progression and cell death. In glioma cell lines, axitinib was found to induce senescence-associated cell death and necrosis. nih.gov It has also been shown to reduce the secretion of various pro-angiogenic factors from cancer cells, further contributing to its anti-tumor activity. mdpi.com These findings highlight the multifaceted nature of axitinib's action and its utility as a chemical probe to explore the intricate signaling networks within cancer cells.

Vi. Preclinical Pharmacological Research of Axitinib Tetrahydropyran Analogues in Vitro and in Vivo

Non-Clinical Cellular Assay Systems

Apoptosis Induction in Preclinical Cell Models

Without specific scholarly articles or patents detailing the synthesis and evaluation of axitinib (B1684631) tetrahydropyran (B127337) analogues, any attempt to generate the requested content would be speculative and fall outside the required standards of scientific accuracy. Further research and publication in this specific area would be necessary to provide the detailed analysis requested.

Preclinical Pharmacokinetics (PK) Investigations

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Preclinical studies in animal models have been crucial in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of axitinib. Following oral administration, axitinib is absorbed relatively quickly, with peak plasma concentrations reached within 4 hours. nih.gov The absolute oral bioavailability is reported to be 58%. nih.govnih.govtga.gov.au Axitinib exhibits high plasma protein binding, exceeding 99%, primarily to albumin and to a lesser extent, α1-acid glycoprotein. nih.govnih.gov

The volume of distribution is significant, suggesting distribution into tissues. nih.gov Metabolism is the primary route of clearance for axitinib, occurring mainly in the liver. nih.govtga.gov.au The cytochrome P450 (CYP) enzyme system, specifically CYP3A4/5, is the major contributor to its metabolism. nih.govresearchgate.net Minor metabolic pathways involve CYP1A2, CYP2C19, and UGT1A1. nih.govresearchgate.netnih.gov Excretion occurs predominantly through the hepatobiliary system, with minimal amounts of unchanged drug found in the urine. nih.govtga.gov.au The plasma half-life of axitinib is relatively short, ranging from 2.5 to 6.1 hours. nih.govnih.govtga.gov.au

Table 1: Summary of Axitinib Preclinical Pharmacokinetic Parameters in Animal Models

| Parameter | Value | Reference |

|---|---|---|

| Absolute Bioavailability | 58% | nih.govnih.govtga.gov.au |

| Time to Peak Plasma Concentration (Tmax) | 2.5 - 4.1 hours | nih.govtga.gov.au |

| Plasma Protein Binding | >99% | nih.govnih.gov |

| Apparent Volume of Distribution | 160 L | nih.gov |

| Plasma Half-life | 2.5 - 6.1 hours | nih.govnih.govtga.gov.au |

| Primary Metabolism Route | Hepatic (CYP3A4/5) | nih.govresearchgate.net |

| Primary Excretion Route | Hepatobiliary | nih.govtga.gov.au |

Identification of Preclinical Metabolites

In vitro studies using human liver microsomes and in vivo analyses have identified the primary metabolic pathways of axitinib. researchgate.net The main metabolites result from oxidation and glucuronidation. researchgate.net The two major metabolites identified in human plasma are a sulfoxide (B87167) product (M12) and an N-glucuronide product (M7). nih.govresearchgate.net These metabolites are considered to be pharmacologically inactive. nih.gov

The formation of the sulfoxide metabolite is primarily catalyzed by CYP3A4/5, with minor contributions from CYP1A2 and CYP2C19. researchgate.net The N-glucuronide metabolite formation is mainly mediated by UGT1A1. researchgate.net

Table 2: Major Preclinical Metabolites of Axitinib

| Metabolite | Metabolic Reaction | Key Enzymes Involved | Pharmacological Activity | Reference |

|---|---|---|---|---|

| M12 | Sulfoxidation | CYP3A4/5, CYP1A2, CYP2C19 | Inactive | nih.govresearchgate.net |

| M7 | N-glucuronidation | UGT1A1 | Inactive | nih.govresearchgate.net |

Preclinical Pharmacodynamics (PD) Assessments

Target Engagement in Preclinical Animal Models

Preclinical studies have demonstrated that axitinib effectively engages its primary targets, the vascular endothelial growth factor receptors (VEGFRs). tga.gov.aunih.govgoogleapis.com In animal models, administration of axitinib led to the inhibition of VEGFR-2 phosphorylation in the tumor vasculature. nih.govgoogleapis.com This target engagement translates to a dose-dependent inhibition of angiogenesis. nih.govdovepress.com The potent and selective inhibition of VEGFRs is a key mechanism behind the antitumor activity of axitinib observed in preclinical models. nih.govnih.gov The availability of radiolabeled axitinib, such as [11C]axitinib, has facilitated the in vivo monitoring of target engagement using techniques like positron emission tomography (PET). nih.gov

In Vivo Inhibition of Tumor Angiogenesis in Xenograft Models

Axitinib has shown significant anti-angiogenic and antitumor effects in various preclinical xenograft models. nih.govnih.govnih.gov It effectively inhibits the formation of new blood vessels (angiogenesis) within tumors, leading to a reduction in tumor growth and, in some cases, tumor regression. nih.govgoogleapis.comdovepress.com Studies in mice with human tumor xenografts have shown that axitinib causes a dose-dependent decrease in microvessel density. dovepress.comnih.gov This is associated with a loss of endothelial sprouts and fenestrations in the tumor vasculature. dovepress.com

The anti-angiogenic activity of axitinib is a direct result of its potent inhibition of VEGFR signaling, which is critical for endothelial cell proliferation, survival, and migration. tga.gov.aunih.govresearchgate.net In xenograft models of various cancers, including renal cell carcinoma, breast cancer, and epithelial ovarian cancer, axitinib treatment resulted in significant tumor growth delay and inhibition of metastases. googleapis.comnih.govnih.govallfordrugs.com

Table 3: Summary of Axitinib's In Vivo Anti-Angiogenic Effects in Xenograft Models

| Xenograft Model | Key Findings | Reference |

|---|---|---|

| Human Renal Cell Carcinoma | Dose-dependent inhibition of tumor growth; reduction in microvessel density. | nih.gov |

| Human Pancreatic Tumor | Enhanced antitumor efficacy when combined with gemcitabine. | nih.gov |

| Prostate Cancer (PC-3) | Induced sustained growth stasis and extensive apoptotic cell death; substantial decrease in tumor vascular patency. | nih.gov |

| Epithelial Ovarian Cancer (A2780, RMG1) | Significantly decreased tumor weight in drug-sensitive and clear cell carcinoma models. | nih.gov |

| Various Human Tumor Xenografts | Regression of tumor vasculature, loss of endothelial sprouts, and decreased vessel density. | dovepress.com |

Vii. Analytical Method Development and Validation for Research Materials

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and for the quantification of Axitinib (B1684631) Tetrahydropyran (B127337) in research materials. The development of a stability-indicating HPLC method is crucial for separating the main compound from any potential impurities and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method would be developed to provide high resolution and sensitivity. The selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength are critical parameters that are optimized to achieve the desired separation. For instance, a C18 column is often a suitable choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like Axitinib Tetrahydropyran.

The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the elution of all components, from polar impurities to the less polar active compound, within a reasonable timeframe. The pH of the aqueous buffer is another critical parameter that can be adjusted to optimize the peak shape and retention time of the analyte.

Detection is commonly performed using a UV detector set at a wavelength where Axitinib Tetrahydropyran exhibits maximum absorbance, thereby maximizing sensitivity. The method would be validated according to established guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. This validation process confirms that the method is suitable for its intended purpose of accurately determining the purity and concentration of Axitinib Tetrahydropyran in research samples.

Table 1: Illustrative HPLC Method Parameters for Axitinib Tetrahydropyran Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Hyphenated Techniques for Impurity and Degradation Product Characterization (e.g., LC-HRMS, LC-NMR)

While HPLC is excellent for quantification and purity assessment, the identification of unknown impurities and degradation products requires more sophisticated analytical tools. Hyphenated techniques, which couple the separation power of liquid chromatography with the identification capabilities of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for this purpose.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for the characterization of impurities. As the separated components elute from the LC column, they are introduced into the mass spectrometer. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the impurities. This information, combined with fragmentation data obtained through tandem mass spectrometry (MS/MS), allows for the structural elucidation of unknown compounds, even at trace levels. This is critical for understanding potential degradation pathways of Axitinib Tetrahydropyran.

In cases where mass spectrometry data alone is insufficient for unambiguous structure determination, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) can be employed. This technique involves trapping the eluting peak of interest from the LC and transferring it to an NMR spectrometer. The resulting NMR spectrum provides detailed information about the chemical environment of the protons and carbons within the molecule, enabling a definitive structural assignment. Although less sensitive than MS, LC-NMR is unparalleled in its ability to provide detailed structural information.

Spectrophotometric Assay Development for Screening and Analysis (e.g., UV-Visible Spectrophotometry)

UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of Axitinib Tetrahydropyran, particularly for routine screening and in-process controls where the high specificity of HPLC may not be required. This technique is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

To develop a spectrophotometric assay, a solution of Axitinib Tetrahydropyran is prepared in a suitable solvent, and its absorption spectrum is recorded over a range of UV and visible wavelengths. The wavelength of maximum absorbance (λmax) is identified, and this wavelength is used for all subsequent measurements to ensure maximum sensitivity. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of Axitinib Tetrahydropyran in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

While less specific than chromatographic methods, spectrophotometric assays are valuable for their simplicity, speed, and low cost, making them suitable for high-throughput screening applications.

Quality Control Strategies for Research Compound Batches

A comprehensive quality control (QC) strategy is essential to ensure the consistency and reliability of each batch of Axitinib Tetrahydropyran intended for research use. aquigenbio.com This strategy integrates the analytical methods described above to provide a complete profile of the research compound. aquigenbio.com

The identity of each batch is confirmed using techniques such as NMR and mass spectrometry to ensure the correct chemical structure. The purity of the batch is rigorously assessed using a validated HPLC method to quantify the main compound and detect any impurities. aquigenbio.com The limits for acceptable levels of impurities are predefined based on the intended use of the research material.

In addition to identity and purity, other critical quality attributes may be assessed, such as residual solvent content, which is often determined by gas chromatography (GC), and water content, typically measured by Karl Fischer titration. A certificate of analysis (CoA) is generated for each batch, summarizing the results of all QC tests. This document provides the end-user with the necessary information to confidently use the research compound in their experiments, knowing that it meets the required quality standards. aquigenbio.com The use of a well-characterized reference standard is also a key component of the QC strategy, providing a benchmark against which production batches can be compared. aquigenbio.com

Viii. Intellectual Property and Academic Patent Landscape Review

Analysis of Patented Synthetic Routes Involving Tetrahydropyran (B127337) Intermediates for Axitinib (B1684631) Production

Several patents detail the synthesis of Axitinib, with a notable focus on the use of tetrahydropyran as a protecting group for the indazole moiety. This strategy is employed to prevent unwanted side reactions at the indazole nitrogen during subsequent chemical transformations.

One of the prominent patented methods involves the protection of 6-nitroindazole (B21905) with 3,4-dihydro-2H-pyran to form 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. google.comnih.gov This intermediate then undergoes iodination at the 3-position to yield 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. google.comnih.gov This key tetrahydropyran-protected intermediate is central to the subsequent steps in the synthesis.

The patented synthesis proceeds with a Heck coupling reaction between the 3-iodo intermediate and 2-vinylpyridine (B74390). google.comnih.gov Following the coupling, the nitro group at the 6-position is reduced to an amine, which is then converted to an iodo group via a diazotization reaction. The final steps involve a coupling reaction with 2-mercapto-N-methylbenzamide and the removal of the tetrahydropyran protecting group to yield Axitinib. google.comnih.gov

An alternative patented approach also utilizes a tetrahydropyran-protected indazole intermediate but aims to circumvent the use of palladium-catalyzed reactions in the final steps, which can be costly and require extensive purification to remove residual metal. google.com These processes highlight the industrial importance of the tetrahydropyran intermediate in producing Axitinib in high yield and purity. google.comnih.gov

Table 1: Key Patented Steps in Axitinib Synthesis Involving Tetrahydropyran Intermediates

| Step | Reactants | Key Intermediate | Patent References |

|---|---|---|---|

| Protection | 6-nitroindazole, 3,4-dihydro-2H-pyran | 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | CN103570696A google.com, US9580406B2 nih.gov |

| Iodination | 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | CN103570696A google.com, US9580406B2 nih.gov |

| Heck Coupling | 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, 2-vinylpyridine | (E)-6-nitro-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | CN103570696A google.com |

| Deprotection | Axitinib precursor with THP group | Axitinib | CN103570696A google.com, US9580406B2 nih.gov |

Evaluation of Intellectual Property on Novel Axitinib Analogues Featuring Tetrahydropyran Moieties

While the use of a tetrahydropyran group as a labile protecting element in the synthesis of Axitinib is well-documented in the patent literature, the intellectual property landscape for novel Axitinib analogues that incorporate a stable tetrahydropyran moiety is less defined. A review of publicly available patent databases does not reveal a significant number of patents specifically claiming Axitinib derivatives where a tetrahydropyran ring is an integral and permanent part of the final molecular structure.

Research into Axitinib derivatives has been documented, with one study mentioning a patent that enumerates 30 analogues; however, the specific structures and whether they contain tetrahydropyran moieties are not detailed. google.com The primary focus of the existing intellectual property for Axitinib appears to be on the core molecule, its crystalline forms, formulations, and synthetic processes, rather than on extensive structural modifications that include cyclic ethers like tetrahydropyran. google.com

The exploration of novel analogues is a common strategy to extend patent life and discover compounds with improved pharmacological properties. The apparent scarcity of patents for Axitinib analogues with stable tetrahydropyran moieties could suggest several possibilities: such modifications may not have been extensively pursued, they may not have resulted in compounds with superior properties, or the intellectual property may be held within unpublished patent applications.

Review of Academic Contributions to Patentable Chemical Entities

Academic research plays a crucial role in the discovery of novel chemical entities and synthetic pathways that can lead to new intellectual property. In the context of Axitinib and its tetrahydropyran-containing intermediates, academic contributions that have directly led to patentable chemical entities are not prominently featured in the public domain.

While academic labs have contributed to the broader field of kinase inhibitor development and the synthesis of heterocyclic compounds, specific, patented contributions from academic institutions to the synthesis or modification of Axitinib with tetrahydropyran are not readily identifiable in a review of the patent landscape. The majority of the key patents covering the synthesis of Axitinib involving tetrahydropyran intermediates have been filed by pharmaceutical companies. google.comnih.gov

It is plausible that academic research has provided foundational knowledge in areas such as coupling reactions or the use of protecting groups that have been leveraged in the patented industrial syntheses of Axitinib. However, a direct lineage from a specific academic publication to a patent on an Axitinib-related chemical entity featuring a tetrahydropyran group is not clearly established in the available literature. The development and patenting of specific synthetic routes and intermediates for commercially valuable drugs like Axitinib are often driven by industrial research and development efforts.

Q & A

Q. What are the optimal synthetic routes for Axitinib Tetrahydropyran derivatives, and how can stereochemical purity be ensured?

Axitinib's tetrahydropyran (THP) moiety is critical for its biological activity. A highly diastereoselective method involves Sc(III)-catalyzed one-pot synthesis of 2,6-cis-disubstituted THP rings, as demonstrated in neopeltolide and (–)-exiguolide syntheses . To ensure stereochemical purity, use chiral chromatography or nuclear magnetic resonance (NMR) to confirm configurations at the 6-position of the THP ring, where substituent stereochemistry directly impacts activity .

Q. How do structural modifications to the tetrahydropyran ring affect Axitinib's kinase inhibition profile?

Functionalizing the THP ring at positions 2 and 6 alters binding affinity to vascular endothelial growth factor receptors (VEGFRs). For example, esterification with amino acids or peptides can modulate solubility and selectivity. Use in vitro kinase assays (e.g., ADP-Glo™) to quantify inhibition of VEGFR-1, -2, and -3, and correlate results with molecular docking simulations to identify steric or electronic effects .

Q. What in vitro assays are most reliable for evaluating Axitinib Tetrahydropyran derivatives' antiangiogenic activity?

Employ endothelial cell proliferation assays (e.g., human umbilical vein endothelial cells [HUVECs]) under VEGF stimulation. Measure IC50 values using MTT or Alamar Blue assays. Pair this with transwell migration and tube formation assays to assess disruption of angiogenic processes .

Advanced Research Questions

Q. How can in vivo models be designed to resolve contradictions in efficacy data between Axitinib monotherapy and combination regimens?

Use orthotopic renal cell carcinoma (RCC) mouse models with metastatic lesions to compare sunitinib (control) against Axitinib combined with immune checkpoint inhibitors (e.g., pembrolizumab). Monitor progression-free survival (PFS) via bioluminescence imaging and validate using RECIST 1.1 criteria . Address inter-study variability by standardizing tumor inoculation sites and dosing schedules across cohorts .

Q. What computational methods predict the stereochemical impact of Axitinib's THP ring on target binding?

Density functional theory (DFT) calculations can model transition states for THP ring formation, revealing energy gaps between stereoisomers (e.g., cis vs. trans configurations). For binding affinity, perform molecular dynamics simulations with VEGFR-2 (PDB ID: 4AG8), focusing on hydrogen bonding and hydrophobic interactions between the THP ring and kinase domain .

Q. How should researchers address discrepancies in reported IC50 values for Axitinib derivatives across studies?

Conduct a meta-analysis of published IC50 data, stratifying results by assay type (e.g., cell-free kinase vs. cellular proliferation). Use Bland-Altman plots to quantify bias between methods. Validate outliers via standardized dose-response curves under controlled ATP concentrations (e.g., 1 mM) .

Q. What strategies optimize Axitinib's pharmacokinetic profile through THP ring modifications?

Introduce hydrophilic substituents (e.g., hydroxyl groups) at the 4-position of the THP ring to enhance aqueous solubility without compromising VEGFR binding. Test bioavailability in Sprague-Dawley rats using LC-MS/MS plasma analysis and compare area-under-the-curve (AUC) values against unmodified Axitinib .

Q. How do Axitinib's off-target effects correlate with THP ring stereochemistry?

Screen derivatives against a panel of 468 kinases (e.g., Eurofins KinaseProfiler™) to identify off-target binding. Cross-reference results with crystallographic data to determine if stereochemical mismatches (e.g., trans-THP configurations) increase affinity for non-VEGFR kinases like PDGFR-β .

Methodological Guidance

- Data Contradiction Analysis : Apply the PRISMA framework for systematic reviews to identify biases in preclinical studies, such as variations in cell lines (e.g., 786-O vs. A498 RCC models) or endpoint definitions .

- Stereochemical Validation : Use HSQC-TOCSY and HMBC NMR to confirm THP ring connectivity, as demonstrated in antifungal tetrahydropyran derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.